molecular formula C18H19NO5 B3163576 Fmoc-D-Ala-OH.H2O CAS No. 884880-37-9

Fmoc-D-Ala-OH.H2O

Cat. No. B3163576
CAS RN: 884880-37-9
M. Wt: 329.3
InChI Key: GAPWKFLOMOFHGO-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Fmoc-D-Ala-OH.H2O is an Fmoc-protected amino acid , specifically Fmoc-L-alanine . The Fmoc group provides orthogonal deprotection compared to the acid-labile Boc group. It is commonly used in peptide synthesis due to its high degree of flexibility when incorporated into polypeptide chains .


Molecular Structure Analysis

The compound’s molecular structure consists of an L-alanine residue with an Fmoc (9-fluorenylmethoxycarbonyl) group attached to the amino group. The Fmoc group can be selectively removed during peptide synthesis .


Chemical Reactions Analysis

Fmoc-D-Ala-OH.H2O participates in peptide coupling reactions, where the Fmoc group is deprotected using a base (such as pyridine), allowing subsequent amino acid additions. It is a crucial building block for solid-phase peptide synthesis .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 155-158°C (lit.) .

Scientific Research Applications

Peptide Synthesis and Solid-Phase Peptide Chemistry

Fmoc-D-Ala-OH.H2O serves as a crucial building block in solid-phase peptide synthesis (SPPS). Researchers use it to create custom peptides by sequentially adding amino acids to a growing peptide chain. The Fmoc group protects the amino terminus during synthesis, allowing controlled elongation. Its compatibility with standard Fmoc-based SPPS protocols makes it indispensable for constructing complex peptides and peptidomimetics .

Triazolopeptides and Azapeptides

Triazolopeptides and azapeptides are novel classes of bioactive compounds. Researchers have harnessed Fmoc-D-Ala-OH.H2O to synthesize these molecules. Triazolopeptides contain triazole rings, which enhance their stability and biological activity. Azapeptides incorporate nitrogen atoms into the peptide backbone, altering their properties. Fmoc-D-Ala-OH.H2O plays a pivotal role in the preparation of both triazolopeptides and azapeptides .

Hydrogel Formation for Biomedical Applications

Self-supporting hydrogels based on Fmoc-derivatized cationic hexapeptides have shown promise in biomedical applications. These hydrogels can encapsulate drugs, support tissue regeneration, and serve as wound dressings. Fmoc-D-Ala-OH.H2O contributes to the design of these hydrogels, providing mechanical stability and biocompatibility .

Self-Assembling Materials

Fmoc-protected aliphatic amino acids, including Fmoc-D-Ala-OH.H2O, self-assemble into supramolecular structures. These materials have diverse applications, such as antimicrobial coatings, emulsifiers, and drug delivery systems. The inherent biological interactions within self-assembling materials make them valuable for various industries .

Studying Protein-Protein Interactions

Fmoc-D-Ala-OH.H2O can be incorporated into peptide sequences for studying protein-protein interactions. By introducing Fmoc-D-Ala-OH.H2O at specific positions, researchers can probe binding sites, protein folding, and conformational changes. Techniques like fluorescence spectroscopy and surface plasmon resonance (SPR) benefit from this approach.

Mechanism of Action

Target of Action

Fmoc-D-Ala-OH.H2O, also known as Fmoc-D-Alanine, is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences in peptides and proteins. The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .

Mode of Action

Fmoc-D-Ala-OH.H2O interacts with its targets through a process known as Fmoc solid-phase peptide synthesis . In this process, the Fmoc group (9-fluorenylmethoxycarbonyl) of Fmoc-D-Ala-OH.H2O acts as a protective group for the amino acid alanine during the synthesis. This protection allows the amino acid to correctly link with other amino acids without unwanted side reactions. Once the desired peptide sequence is formed, the Fmoc group is removed, leaving behind the synthesized peptide .

Biochemical Pathways

The compound affects the biochemical pathway of peptide synthesis. It is used as a building block in the preparation of various peptides, including triazolopeptides and azapeptides . The resulting peptides can then participate in various biological processes, depending on their specific amino acid sequence.

Pharmacokinetics

Instead, the focus is on its reactivity and stability under the conditions used for peptide synthesis .

Result of Action

The primary result of Fmoc-D-Ala-OH.H2O’s action is the successful synthesis of peptides with the desired sequence. This is crucial in the field of proteomics, where understanding the structure and function of proteins is key. The synthesized peptides can be used for various purposes, such as the study of protein function, the development of new drugs, and the design of novel biomaterials .

Action Environment

The action of Fmoc-D-Ala-OH.H2O is influenced by the conditions under which peptide synthesis is carried out. Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of peptide bond formation and the stability of the Fmoc group. For optimal results, the compound is typically stored under cool and dry conditions .

Safety and Hazards

  • Safety Information : Handle with care, wear appropriate protective equipment, and work in a well-ventilated area .

Future Directions

For further details, you can refer to the Material Safety Data Sheet (MSDS) provided by Ambeed, Inc .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4.H2O/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21);1H2/t11-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPWKFLOMOFHGO-RFVHGSKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Ala-OH.H2O

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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